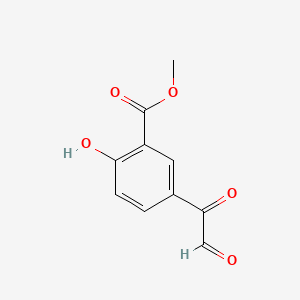

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate

Description

BenchChem offers high-quality Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-5-oxaldehydoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLHCFBMCCBBKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)C=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865509 |

Source

|

| Record name | Methyl 2-hydroxy-5-(oxoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Compound: Methyl 5-glyoxyloylsalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the exploration of novel chemical entities is paramount to the discovery of new therapeutic agents. This guide delves into the theoretical chemical structure, properties, and a plausible synthetic route for Methyl 5-glyoxyloylsalicylate , a compound not yet described in existing chemical literature. By dissecting its constituent functional moieties—the well-established methyl salicylate and the reactive glyoxyloyl group—we can project its chemical behavior and potential utility. This document serves as a foundational resource for researchers interested in the synthesis and investigation of this novel molecule.

PART 1: Chemical Structure and Molecular Properties

The proposed structure of Methyl 5-glyoxyloylsalicylate combines the scaffold of methyl salicylate with a glyoxyloyl group at the C5 position of the aromatic ring. Methyl salicylate, the methyl ester of salicylic acid, is a known analgesic and anti-inflammatory agent.[1][2] The glyoxyloyl group, derived from glyoxylic acid, introduces a highly reactive 1,2-dicarbonyl moiety.[3][4]

The IUPAC name for this hypothetical compound would be methyl 2-hydroxy-5-(2-oxoacetyl)benzoate .

Visualizing the Structure

Caption: Proposed chemical structure of Methyl 5-glyoxyloylsalicylate.

Calculated Molecular Properties

Based on the proposed structure, the molecular formula is C₁₀H₈O₅. The molecular weight and other key properties can be calculated as follows:

| Property | Value |

| Molecular Formula | C₁₀H₈O₅ |

| Molecular Weight | 208.17 g/mol |

| Monoisotopic Mass | 208.03717 Da |

| Topological Polar Surface Area | 83.35 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 4 |

PART 2: Proposed Synthesis Pathway

A logical and established method for introducing an acyl group to an aromatic ring is the Friedel-Crafts acylation .[5] This reaction has been successfully performed on methyl salicylate, making it a strong candidate for the synthesis of Methyl 5-glyoxyloylsalicylate.[6][7] The key challenge lies in the choice of the acylating agent, as glyoxyloyl chloride is not commercially available and is likely unstable. Therefore, a two-step approach starting from a more stable precursor is proposed.

Conceptual Experimental Workflow

Caption: Proposed two-step synthesis of Methyl 5-glyoxyloylsalicylate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-(methoxyacetyl)salicylate (Friedel-Crafts Acylation)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl salicylate (1.0 equivalent) in the same solvent to the flask with stirring.

-

Acylation: Add methoxyacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by carefully pouring the mixture into a beaker of ice-water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Methyl 5-(methoxyacetyl)salicylate.

Step 2: Synthesis of Methyl 5-glyoxyloylsalicylate (Oxidation)

-

Reaction Setup: In a round-bottom flask, dissolve the Methyl 5-(methoxyacetyl)salicylate (1.0 equivalent) obtained from Step 1 in a suitable solvent such as dioxane or acetic acid.

-

Oxidation: Add selenium dioxide (SeO₂, 1.1 equivalents) to the solution. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the selenium byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final product, Methyl 5-glyoxyloylsalicylate.

Self-Validating System: The success of each step can be validated through standard analytical techniques. The intermediate and final products should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structures.[8][9][10]

PART 3: Potential Applications and Future Directions

The hypothetical structure of Methyl 5-glyoxyloylsalicylate suggests several avenues for research and application, particularly in drug development.

-

Anti-inflammatory and Analgesic Agent: The salicylate moiety is a well-known pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs).[11] It would be crucial to investigate if the addition of the glyoxyloyl group modulates this activity.

-

Chemical Probe and Intermediate: The reactive dicarbonyl of the glyoxyloyl group can serve as a handle for further chemical modifications.[12][13] It could be used to synthesize more complex molecules or to attach the salicylate core to other molecules of interest, such as proteins or drug delivery systems.

-

Cross-linking Agent: The two carbonyl groups could potentially react with amino groups on proteins, suggesting a possible application as a biological cross-linking agent.

Further research would be necessary to synthesize and characterize this compound, followed by in vitro and in vivo studies to explore its biological activities.

References

-

One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis - ACS Publications. (2019). Retrieved from [Link]

-

Methyl Salicylate | C8H8O3 | CID 4133 - PubChem. (n.d.). Retrieved from [Link]

-

Silica-titania xerogel for solid phase spectrophotometric determination of salicylate and its derivatives in biological liquids and pharmaceuticals - PMC. (2015). Retrieved from [Link]

-

One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis - Journal of Agricultural and Food Chemistry. (2019). Retrieved from [Link]

-

Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling - MDPI. (2025). Retrieved from [Link]

-

Methyl salicylate - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid - PMC - NIH. (2022). Retrieved from [Link]

-

Methyl salicylate - Wikipedia. (n.d.). Retrieved from [Link]

-

METHYL SALICYLATE - precisionFDA. (n.d.). Retrieved from [Link]

-

Methyl Salicylate Uses - BYJU'S. (2020). Retrieved from [Link]

- Phenylglyoxylic acid derivatives and their preparation and use - Google Patents. (n.d.).

- US4697024A - Medroxalol intermediates - Google Patents. (n.d.).

-

Phenylglyoxylic acid derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Aromatic acylation reaction using methyl salicylate as a leaving group. - ResearchGate. (n.d.). Retrieved from [Link]

-

The Absorption Spectra of Various Derivatives of Salicylic Acid. - RSC Publishing. (n.d.). Retrieved from [Link]

-

(PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide - ResearchGate. (2025). Retrieved from [Link]

-

(PDF) Glyoxylic acid derivatives in asymmetric synthesis - ResearchGate. (2025). Retrieved from [Link]

-

(PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of Glyoxylic Acid by Glyoxal Oxidation in the Presence of Hydrohalic Acids. (2025). Retrieved from [Link]

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Alkylation of Salicylic Acids Andrew David Feilden. (n.d.). Retrieved from [Link]

-

Glyoxyloyl carbocysteine | C7H9NO6S | CID 71587967 - PubChem - NIH. (n.d.). Retrieved from [Link]

- US20160058683A1 - Hair-Straightening Compositions and Methods - Google Patents. (n.d.).

-

Study on Synthesis Technology of Glyoxylic Acid Fine Chemicals - ResearchGate. (2012). Retrieved from [Link]

-

Degradable Polymers and Block Copolymers from Electron-deficient Carbonyl Compounds (STIR) (7.3 Polymer Chemistry - Synthesis: A - DTIC. (2015). Retrieved from [Link]

-

Glyoxylic Acid IRO WIKI - IRO Group Inc. - IRO Chemical. (2021). Retrieved from [Link]

-

Glyoxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Glyoxylic Acid | C2H2O3 | CID 760 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl salicylate - Wikipedia [en.wikipedia.org]

- 3. irochemical.com [irochemical.com]

- 4. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. US4697024A - Medroxalol intermediates - Google Patents [patents.google.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. byjus.com [byjus.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. acs.figshare.com [acs.figshare.com]

The Alchemist's Intermediate: A Comprehensive Technical Guide to Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate and its Synonyms in Modern Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate and its synonymous counterparts, pivotal intermediates in the synthesis of various pharmaceuticals. Delving beyond a mere recitation of protocols, this document elucidates the chemical rationale behind synthetic choices, offering a robust framework for researchers in drug development. We will navigate the synthetic pathways leading to this key intermediate, with a particular focus on its critical role in the production of the widely-used bronchodilator, Salbutamol. This guide is structured to empower researchers with both theoretical understanding and practical, field-proven methodologies, ensuring scientific integrity and fostering innovation in synthetic chemistry.

Introduction: Unveiling a Key Synthetic Building Block

In the intricate tapestry of pharmaceutical synthesis, certain molecules emerge as unsung heroes—versatile intermediates that unlock pathways to complex active pharmaceutical ingredients (APIs). Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate is one such molecule. While its name might be a mouthful, its significance in medicinal chemistry is profound. This guide will demystify this compound, its various nomenclatures, and its strategic importance in the synthesis of life-changing medications.

Synonymous Nomenclature:

To navigate the scientific literature effectively, it is crucial to recognize the various names under which this intermediate is documented.

| Systematic Name | Common Synonym | Other Names |

| Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate | Methyl 5-glyoxyloyl-salicylate | Benzoic acid, 2-hydroxy-5-(2-oxoacetyl)-, methyl ester |

| methyl 2-hydroxy-5-oxaldehydoylbenzoate[1] |

For clarity and consistency, this guide will primarily use the systematic name, while acknowledging its common synonyms where appropriate.

The Strategic Importance in Salbutamol Synthesis

The primary claim to fame for Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate lies in its role as a key precursor in the synthesis of Salbutamol (also known as Albuterol), a β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[2] The 2-oxoacetyl group at the 5-position of the methyl salicylate backbone provides the essential electrophilic handle for the introduction of the characteristic amino alcohol side chain of Salbutamol.

Synthesis of the Precursor: Methyl 5-acetyl-2-hydroxybenzoate

The journey to our target intermediate begins with a classic and robust reaction: the Friedel-Crafts acylation. This reaction introduces the acetyl group at the 5-position of methyl salicylate, a readily available and cost-effective starting material.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion, generated from an acyl halide or anhydride in the presence of a Lewis acid catalyst, attacks the electron-rich benzene ring. The choice of the Lewis acid, solvent, and reaction temperature is critical for achieving high yield and regioselectivity.

Experimental Protocol: Friedel-Crafts Acylation of Methyl Salicylate

This protocol is a synthesis of established procedures found in the patent literature, optimized for laboratory-scale preparation.[4]

Materials:

-

Methyl Salicylate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

1,2-Dichloroethane (DCE)

-

Water

-

Hydrochloric Acid (concentrated)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (2.0 molar equivalents) in 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen).

-

Addition of Reactants: Cool the suspension in an ice bath. Add methyl salicylate (1.0 molar equivalent) dropwise, ensuring the temperature remains below 10 °C. Following this, add acetyl chloride (1.1 molar equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from methanol to obtain pure Methyl 5-acetyl-2-hydroxybenzoate (CAS: 16475-90-4) as a crystalline solid.[5][6]

Expected Yield: 75-85%

The Crucial Oxidation Step: From Acetyl to 2-Oxoacetyl

The transformation of the acetyl group of Methyl 5-acetyl-2-hydroxybenzoate into the 2-oxoacetyl (glyoxyloyl) group is the pivotal step that generates our target intermediate, Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate. This oxidation can be achieved through several methods, with the Riley oxidation using selenium dioxide being a prominent example.[7]

The Chemistry of Riley Oxidation

The Riley oxidation is a classic method for the oxidation of a methylene group adjacent to a carbonyl to a 1,2-dicarbonyl compound using selenium dioxide (SeO₂).[7] The mechanism involves an initial ene reaction, followed by a[4][8]-sigmatropic rearrangement and subsequent hydrolysis to yield the diketone.

An alternative and often preferred method in industrial settings involves the use of HBr and dimethyl sulfoxide (DMSO).[9] This system generates an in-situ oxidizing agent that converts the methyl ketone to the corresponding glyoxal.

Experimental Protocol: Oxidation of Methyl 5-acetyl-2-hydroxybenzoate

This protocol is based on the HBr/DMSO oxidation system, which is often favored for its milder conditions and avoidance of heavy metal reagents.[9]

Materials:

-

Methyl 5-acetyl-2-hydroxybenzoate

-

Dimethyl Sulfoxide (DMSO)

-

Hydrobromic Acid (48% in water)

-

Isopropyl alcohol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 5-acetyl-2-hydroxybenzoate (1.0 molar equivalent) in a mixture of isopropyl alcohol and DMSO.

-

Addition of HBr: Heat the solution to 50-60 °C and add a catalytic amount of hydrobromic acid.

-

Reaction: Stir the reaction mixture at this temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and pour it into ice-cold water. The product may precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

-

Purification: The crude Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

From Intermediate to API: The Final Steps to Salbutamol

With Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate in hand, the path to Salbutamol involves a reductive amination to introduce the tert-butylamino group and a subsequent reduction of both the newly formed ketone and the ester group.

The Chemistry of Reductive Amination and Ester Reduction

Reductive amination is a powerful transformation that converts a ketone or aldehyde into an amine. In this case, the 2-oxoacetyl group reacts with tert-butylamine to form an imine intermediate, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical. A strong reducing agent like lithium aluminum hydride (LiAlH₄) can simultaneously reduce the imine, the ketone, and the methyl ester to the corresponding alcohols, accomplishing multiple transformations in a single step. However, milder reducing agents like sodium borohydride (NaBH₄) might require a separate step for the ester reduction.

Experimental Protocol: Synthesis of Salbutamol

This protocol outlines a "one-pot" approach where reductive amination and ester reduction occur concurrently.

Materials:

-

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate

-

tert-Butylamine

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous solution of Sodium Sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (excess) in anhydrous THF.

-

Addition of Intermediate: In a separate flask, dissolve Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate (1.0 molar equivalent) and tert-butylamine (1.1 molar equivalents) in anhydrous THF.

-

Reaction: Cool the LiAlH₄ suspension in an ice bath. Add the solution of the intermediate and amine dropwise to the LiAlH₄ suspension, maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Work-up: Cool the reaction mixture in an ice bath. Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude Salbutamol can be purified by crystallization from a suitable solvent, such as ethyl acetate.

Conclusion: A Versatile Intermediate for Future Drug Discovery

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate and its synonyms represent more than just a step in a well-established synthetic route. They are a testament to the power of functional group manipulation in organic chemistry. The strategic placement of the hydroxyl, methyl ester, and 2-oxoacetyl groups on the benzene ring provides a versatile platform for the synthesis of a wide array of Salbutamol analogs and other potential drug candidates. By understanding the fundamental chemistry behind the synthesis of this key intermediate, researchers are better equipped to innovate and develop the next generation of therapeutics. This guide has aimed to provide not just the "how" but also the "why," fostering a deeper understanding that is the true catalyst for scientific advancement.

References

- Collin, D. T., et al. (1988). Asymmetric synthesis of R-salbutamol. Journal of Medicinal Chemistry, 31(8), 1612-1616.

- Google Patents. (1997). US Patent 4,697,024A: Medroxalol intermediates.

- Google Patents. (1990). CN1059904A: Preparation method of salbutamol and its intermediate.

- Google Patents. (2021). CN113121369A: Preparation method of salbutamol sulfate.

-

Pharmaffiliates. (n.d.). Methyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate. Retrieved from [Link]

-

Wikipedia. (2023). Riley oxidation. Retrieved from [Link]

-

Pharmapproach. (2020). SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

YouTube. (2019). SYNTHESIS OF SALBUTAMOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (2012). WO2012032546A2: Process for the preparation of salmeterol and its intermediates.

-

NIH. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Methyl 2-hydroxy-5-acetamidobenzoate. Retrieved from [Link]

-

Inxight Drugs. (n.d.). Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate. Retrieved from [Link]

-

YouTube. (2024). Industrial process for the synthesis of the asthma drug Salbutamol. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-acetylsalicylate. Retrieved from [Link]

-

NIH. (n.d.). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Retrieved from [Link]

-

DU Chem. (n.d.). Selenium-Dioxide. Retrieved from [Link]

-

Zenodo. (n.d.). Comparative Study of Kinetics of HCI and HCI04 Acid- catalysed Oxidation of Acetophenone by Selenium Dioxide in Aqueous Acetic A. Retrieved from [Link]

- Google Patents. (2018). CN108947831A: A kind of purification process of salbutamol intermediate III.

-

NIH. (n.d.). Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL 5-ACETYL-2-HYDROXYBENZOATE. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. synthesis [ch.ic.ac.uk]

- 3. Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self‐Optimizing Flow Chemistry Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. fishersci.com [fishersci.com]

- 6. METHYL 5-ACETYL-2-HYDROXYBENZOATE | CAS 16475-90-4 [matrix-fine-chemicals.com]

- 7. Riley oxidation - Wikipedia [en.wikipedia.org]

- 8. zenodo.org [zenodo.org]

- 9. Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Ketones: A Deep Dive into the Structural and Reactive Divergence of Methyl 5-Acetylsalicylate and Methyl 5-Glyoxyloylsalicylate

For the discerning researcher in drug discovery and organic synthesis, the devil is often in the details. Subtle molecular modifications can dramatically alter reactivity, biological activity, and synthetic utility. This guide delves into the nuanced yet profound differences between two closely related salicylate derivatives: methyl 5-acetylsalicylate and the less-common methyl 5-glyoxyloylsalicylate. While separated by a single, doubly-bonded oxygen atom, their chemical personalities diverge significantly, offering distinct opportunities and challenges in the laboratory.

At a Glance: The Core Structural Distinction

The fundamental difference between these two molecules lies in the nature of the carbonyl-containing substituent at the C5 position of the methyl salicylate core. Methyl 5-acetylsalicylate possesses a simple acetyl group, a methyl ketone. In contrast, methyl 5-glyoxyloylsalicylate features a glyoxyloyl group, which is an α-keto acyl group. This seemingly minor change from a methyl group to an aldehyde on the ketone's alpha carbon introduces a second, highly reactive carbonyl moiety.

Caption: Core structures of Methyl 5-acetylsalicylate and Methyl 5-glyoxyloylsalicylate.

Physicochemical Properties: A Comparative Analysis

The introduction of the more polar glyoxyloyl group is expected to influence several key physicochemical properties. While experimental data for methyl 5-glyoxyloylsalicylate is scarce, we can extrapolate likely trends based on fundamental chemical principles.

| Property | Methyl 5-acetylsalicylate | Methyl 5-glyoxyloylsalicylate (Predicted) | Rationale for Prediction |

| Molecular Formula | C10H10O4[1] | C10H8O5 | Addition of one oxygen atom. |

| Molecular Weight | 194.18 g/mol [1] | 208.17 g/mol | Increased by the mass of one oxygen atom. |

| Melting Point | 62-64 °C[2] | Higher | The additional polar carbonyl group will likely increase intermolecular forces (dipole-dipole interactions), requiring more energy to break the crystal lattice. |

| Boiling Point | 167 °C at 15 mmHg[2] | Higher | Increased polarity and molecular weight will lead to stronger intermolecular forces, raising the boiling point. |

| Solubility | Soluble in methanol[2][3] | More soluble in polar solvents | The presence of an additional polar carbonyl group should enhance solubility in polar solvents like water, ethanol, and DMSO, while decreasing solubility in nonpolar solvents. |

| Appearance | White to light yellow-orange crystalline powder[2][4] | Likely a crystalline solid, potentially with a more pronounced yellow color. | The extended conjugation and additional chromophore may shift light absorption towards the visible spectrum. |

Synthesis and Reactivity: A Tale of Two Pathways

The synthetic routes to these compounds, and their subsequent reactivity, are where their differences become most apparent to the synthetic chemist.

Synthesis of Methyl 5-acetylsalicylate

The most common and industrially relevant synthesis of methyl 5-acetylsalicylate is through the Friedel-Crafts acylation of methyl salicylate.[5][6][7] This electrophilic aromatic substitution reaction introduces the acetyl group onto the electron-rich aromatic ring.

Caption: Friedel-Crafts acylation for the synthesis of Methyl 5-acetylsalicylate.

Experimental Protocol: Friedel-Crafts Acylation of Methyl Salicylate [5]

-

Reaction Setup: A solution of methyl salicylate (0.5 mol) in a suitable solvent like tetrachloroethylene (200 mL) is cooled in an ice bath.

-

Reagent Addition: A solution of acetyl chloride (0.5 mol) in the same solvent (200 mL) is added to the cooled mixture.

-

Catalyst Introduction: Aluminum chloride (1.0 mol), the Lewis acid catalyst, is added portion-wise over 15 minutes, maintaining the temperature below 25°C.

-

Reaction Progression: The mixture is stirred for 4 hours at 25°C.

-

Workup: The reaction is quenched by pouring it into ice water. The organic layer is separated, washed with water and a saturated aqueous sodium bicarbonate solution, dried, and the solvent is evaporated.

-

Purification: The resulting crude product is crystallized from hexane to yield methyl 5-acetylsalicylate.

Another, though less direct, route is the Fries rearrangement of methyl 2-acetoxybenzoate (methyl aspirin).[8][9] This reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid.

Synthesis of Methyl 5-glyoxyloylsalicylate: A Chemist's Conundrum

Direct synthetic routes to methyl 5-glyoxyloylsalicylate are not well-documented in readily available literature, suggesting it is not a commercially produced or widely studied compound. However, a plausible and logical synthetic approach would be the oxidation of methyl 5-acetylsalicylate .

The conversion of an aryl methyl ketone to an aryl glyoxal is a known transformation in organic chemistry. Several oxidizing agents could potentially achieve this, with selenium dioxide (SeO2) being a classic reagent for such conversions.

Caption: Plausible synthesis of Methyl 5-glyoxyloylsalicylate via oxidation.

Hypothetical Experimental Protocol: Oxidation of Methyl 5-acetylsalicylate

-

Reaction Setup: Methyl 5-acetylsalicylate would be dissolved in a suitable solvent, such as aqueous dioxane or acetic acid.

-

Reagent Addition: A stoichiometric amount of selenium dioxide would be added to the solution.

-

Reaction Conditions: The mixture would be heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture would be cooled, and the precipitated selenium metal filtered off. The filtrate would then be subjected to an appropriate extraction and purification procedure, likely involving column chromatography.

Comparative Reactivity

The presence of the aldehyde in the glyoxyloyl group makes methyl 5-glyoxyloylsalicylate significantly more reactive and versatile than its acetyl counterpart.

-

Nucleophilic Addition: The aldehyde carbonyl is highly susceptible to nucleophilic attack, allowing for the formation of a wide range of derivatives such as hydrates, hemiacetals, and cyanohydrins.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid, yielding a dicarboxylic acid derivative of salicylic acid. Conversely, it can be selectively reduced to a primary alcohol. The ketone can also be reduced, but typically under different conditions.

-

Condensation Reactions: The aldehyde functionality can participate in various condensation reactions, such as the aldol condensation, Wittig reaction, and the formation of imines and hydrazones.

In contrast, the acetyl group of methyl 5-acetylsalicylate is less reactive. While the methyl group can be functionalized (e.g., through bromination), and the ketone can undergo nucleophilic addition and reduction, it lacks the broader synthetic utility of the glyoxyloyl group.

Applications and Biological Significance: Knowns and Potentials

The differing chemical properties of these two compounds translate into distinct applications and potential biological roles.

Methyl 5-acetylsalicylate is a well-established intermediate in the pharmaceutical industry.[4] It is a key building block in the synthesis of Salbutamol Sulphate, a widely used bronchodilator.[4] It also finds use in the fragrance industry and as a food flavoring agent.[2][3][4] Its inherent analgesic and anti-inflammatory properties, derived from its salicylic acid core, are also of interest.[4]

Methyl 5-glyoxyloylsalicylate , while not having established applications, presents intriguing possibilities for drug development and as a research tool. The dual carbonyl system of the glyoxyloyl group makes it a potential candidate for:

-

Covalent Inhibitors: The reactive aldehyde could form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in the active sites of enzymes, leading to potent and irreversible inhibition.

-

Cross-linking Agents: The two carbonyl groups could potentially be used to cross-link biomolecules, making it a useful tool in chemical biology for studying protein-protein interactions.

-

Advanced Synthetic Building Blocks: The glyoxyloyl group can serve as a handle for the introduction of more complex functionalities, enabling the synthesis of novel classes of salicylate derivatives with unique pharmacological profiles.

Caption: Current and potential applications of the two salicylate derivatives.

Conclusion: A Study in Nuance

The comparison of methyl 5-acetylsalicylate and methyl 5-glyoxyloylsalicylate serves as a powerful illustration of how minor structural modifications can lead to significant changes in chemical behavior and potential applications. While the former is a well-established and industrially important chemical, the latter, though less explored, represents a frontier for the development of novel therapeutics and research tools. For the forward-thinking scientist, understanding these differences is key to unlocking new synthetic possibilities and advancing the field of drug discovery.

References

-

Synthesis of methyl 5-acetylsalicylate - PrepChem.com. (n.d.). Retrieved from [Link]

-

What is the Fries Rearrangement Reaction? - BYJU'S. (n.d.). Retrieved from [Link]

- Vogt, A. H. C., & Kouwenhoven, H. W. (1992). Fries Rearrangement of Phenyl Acetate over ZSM-5 Based Catalysts.

-

Fries Rearrangement. (n.d.). Organic-Chemistry.org. Retrieved from [Link]

-

Methyl 5-acetylsalicylate, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Retrieved from [Link]

-

The “Trivial” Mechanism for the Photo-Fries Reaction of Phenyl Acetate and Biphenylyl Acetates - CiteSeerX. (n.d.). Retrieved from [Link]

-

Fries Rearrangement of Phenyl Acetate | PDF | Filtration | Solvent - Scribd. (2017, August 11). Retrieved from [Link]

-

Methyl 5-acetylsalicylate | C10H10O4 | CID 85444 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid - PMC. (2022, September 14). National Center for Biotechnology Information. Retrieved from [Link]

-

Aromatic acylation reaction using methyl salicylate as a leaving group. - ResearchGate. (n.d.). Retrieved from [Link]

- US4697024A - Medroxalol intermediates - Google Patents. (n.d.).

-

Feilden, A. D. (n.d.). Alkylation of Salicylic Acids. Retrieved from [Link]

Sources

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. METHYL 5-ACETYLSALICYLATE | 16475-90-4 [chemicalbook.com]

- 3. Methyl 5-acetylsalicylate, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. cionpharma.com [cionpharma.com]

- 5. prepchem.com [prepchem.com]

- 6. US4697024A - Medroxalol intermediates - Google Patents [patents.google.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. byjus.com [byjus.com]

- 9. CCCC 1992, Volume 57, Issue 4, Abstracts pp. 853-861 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

Technical Guide on Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate: Data Unavailability and a Surrogate Analysis Using Methyl Benzoate

Introduction for Researchers, Scientists, and Drug Development Professionals

The chemical structure of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate, with its multiple functional groups (a methyl ester, a hydroxyl group, and an alpha-keto aldehyde), suggests a complex reactivity and toxicological profile. Without experimentally derived data, any attempt to extrapolate a safety profile from related structures would be scientifically unsound and potentially hazardous.

Therefore, this guide will proceed with a two-part approach. First, it will present the limited available data for Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate. Second, as a surrogate to demonstrate the required depth of analysis for a chemical safety guide, we will provide a comprehensive technical deep-dive into the safety data sheet of a structurally related and widely used compound: Methyl Benzoate . This analysis will serve as a framework for how researchers should approach and interpret an SDS for their own work, emphasizing the principles of scientific integrity, causality behind safety protocols, and authoritative grounding.

Part 1: Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate - Known Identifiers

While a full SDS is unavailable, the following information has been compiled to identify the compound of interest.

| Identifier | Data | Source |

| Systematic Name | Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate | Inxight Drugs[1] |

| Molecular Formula | C₁₀H₈O₅ | Inxight Drugs[1] |

| Molecular Weight | 208.1675 g/mol | Inxight Drugs[1] |

| SMILES | COC(=O)C1=C(O)C=CC(=C1)C(=O)C=O | Inxight Drugs[1] |

| InChIKey | MPLHCFBMCCBBKT-UHFFFAOYSA-N | Inxight Drugs[1] |

The absence of further data underscores the critical need for caution. This compound should be treated as a substance of unknown toxicity. Rigorous safety protocols, including the use of full personal protective equipment (PPE), handling within a certified chemical fume hood, and small-scale experimental design, are mandatory until empirical data can be generated.

Part 2: Surrogate Analysis - A Technical Guide to the Safety Data Sheet of Methyl Benzoate

As a surrogate, we will now analyze the safety profile of Methyl Benzoate (CAS No. 93-58-3). This common laboratory reagent provides a robust dataset to illustrate the principles of a technical safety guide.[2][3][4]

Chemical Identity and Physicochemical Properties

Methyl benzoate is an ester with the formula C₆H₅COOCH₃.[4] It is a colorless liquid with a characteristic pleasant, fruity odor.[4][5] Understanding its physical properties is the first step in designing safe handling and storage protocols.

| Property | Value | Significance in a Research Context |

| Molecular Weight | 136.15 g/mol | Affects molar calculations for reactions.[5][6] |

| Melting Point | -12 °C | Remains liquid under standard laboratory conditions.[5][6] |

| Boiling Point | 199-200 °C | Low volatility at room temperature, but distillation requires high heat.[5][6] |

| Flash Point | 77 - 82 °C (Closed Cup) | Classified as a combustible liquid.[2][4][5][7] Requires storage away from ignition sources. |

| Density | 1.09 g/cm³ | Heavier than water. |

| Water Solubility | Poorly soluble (157 mg/L at 30°C) | Spills will not readily mix with water; forms a separate layer.[6] |

| Vapor Density | 4.7 | Vapors are significantly heavier than air and can accumulate in low-lying areas. |

Hazard Identification and GHS Classification

Methyl Benzoate is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards dictate the necessary precautions.

-

GHS Pictogram:

-

Signal Word: Warning or Danger (Varies by supplier, with "Danger" indicating a higher severity for aspiration hazard)[6]

-

Hazard Statements:

The causality is clear: ingestion can lead to systemic toxicity, and if the liquid is aspirated into the lungs during vomiting, it can cause severe chemical pneumonitis, which may be fatal.[6]

Safe Handling and Storage Workflow

A self-validating system for handling this chemical involves a workflow that mitigates the identified hazards at each step.

Caption: A logical workflow for the safe handling of Methyl Benzoate from preparation to disposal.

Expertise & Experience: The segregation from strong bases and oxidizing agents is critical because Methyl Benzoate can undergo hydrolysis (saponification) with bases, an exothermic reaction, and can react vigorously with strong oxidizers, posing a fire risk.[2][6] Storing in a cool, well-ventilated area is a direct consequence of its combustible nature (Flash Point 77-82°C) and the fact that its vapors are heavier than air.[2][5][6]

Exposure Controls and Personal Protection

The primary routes of exposure are ingestion, inhalation, and skin/eye contact.[7]

-

Engineering Controls: Always handle Methyl Benzoate inside a certified chemical fume hood to minimize inhalation of vapors.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are mandatory.[9]

-

Skin Protection: Impervious gloves, such as nitrile rubber, should be worn. A standard lab coat is also required.[9]

-

Respiratory Protection: Not typically required when used in a fume hood. If high concentrations are expected, a respirator with an appropriate organic vapor cartridge should be used.

-

First-Aid Measures: A Self-Validating Response System

The first-aid protocols are a direct response to the compound's specific hazards.

| Exposure Route | First-Aid Protocol | Causality and Rationale |

| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. [6] | The primary danger is aspiration (H304). Inducing vomiting significantly increases the risk of the chemical entering the lungs, which can be fatal.[6] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Get medical advice if you feel unwell.[6] | While volatility is low, vapors can cause dizziness or nausea.[2] Fresh air is the immediate remedy. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] | Although not classified as a major skin irritant, prolonged contact should be avoided. Prompt removal prevents absorption.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][9] | Direct contact can cause irritation.[7] Thorough rinsing is necessary to remove the poorly soluble liquid from the eye. |

Fire-Fighting and Stability/Reactivity

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2] Water mist can be used to cool closed containers.[2]

-

Chemical Stability: Stable under normal storage conditions.[2][6]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[2][6]

-

Hazardous Decomposition Products: Upon combustion, it will produce carbon monoxide (CO) and carbon dioxide (CO₂).[2][6]

Toxicological Information

The "harmful if swallowed" classification is supported by quantitative data.

-

Acute Oral Toxicity (LD50): 1177 mg/kg (Rat).[6][7]

-

Trustworthiness: The LD50 (Lethal Dose, 50%) is a standardized metric. This value places it in GHS Category 4 for acute oral toxicity, validating the H302 hazard statement. It provides a quantitative basis for the "harmful" classification, indicating that a relatively small amount can be toxic if ingested.

-

There is no data to suggest that Methyl Benzoate is carcinogenic, mutagenic, or a reproductive toxin.[6][7]

Experimental Protocol: Fischer Esterification Synthesis

The synthesis of Methyl Benzoate from benzoic acid and methanol is a classic university-level organic chemistry experiment.[10][11] Understanding its synthesis provides insight into its reactivity.

Objective: To synthesize Methyl Benzoate via Fischer esterification and calculate the equilibrium constant.[10]

Reaction: C₆H₅COOH (Benzoic Acid) + CH₃OH (Methanol) ⇌ C₆H₅COOCH₃ (Methyl Benzoate) + H₂O (Water) (Catalyst: conc. H₂SO₄)

Caption: Experimental workflow for the synthesis of Methyl Benzoate.

Detailed Steps:

-

Reaction Setup: In a round-bottom flask, combine benzoic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid.[10][11] Causality: Methanol is used in excess to shift the reaction equilibrium towards the product side, according to Le Châtelier's principle.

-

Reflux: Heat the mixture to reflux for approximately one hour.[10] Causality: Heating increases the reaction rate, allowing equilibrium to be reached faster. The reflux condenser prevents the volatile methanol from escaping.

-

Workup & Neutralization: After cooling, the mixture is transferred to a separatory funnel. A solution of sodium carbonate is added.[10] Causality: The sodium carbonate is a weak base that serves two purposes: it neutralizes the sulfuric acid catalyst and deprotonates any unreacted benzoic acid, converting it to sodium benzoate, which is water-soluble.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent like methylene chloride. The aqueous layer is discarded.[10] Causality: Methyl benzoate, being an ester, is nonpolar and preferentially dissolves in the organic solvent, while the ionic sodium benzoate and salts remain in the aqueous layer.

-

Drying and Isolation: The organic layer is dried with an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed via distillation or rotary evaporation to yield the final product.

This protocol is a self-validating system because the chemical properties of the reactants, intermediates, and products at each stage dictate the choice of solvents and reagents for purification.

References

-

Material Safety Data Sheet . Alfa Aesar. [Link]

-

Safety Data Sheet - Chem-Supply . Chem-Supply. [Link]

-

Safety data sheet . Carl Roth. [Link]

-

4 - SAFETY DATA SHEET . Acros Organics. [Link]

-

ETHYL 2-HYDROXY-5-METHYLBENZOATE CAS#: 34265-58-2 . ChemWhat. [Link]

-

Safety data sheet . CPAchem. [Link]

-

Methyl benzoate MSDS . ScienceLab.com. [Link]

-

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate . Inxight Drugs. [Link]

-

SAFETY DATA SHEET - Covestro . Covestro. [Link]

-

Preparation of Methyl Benzoate . Austin Community College. [Link]

-

SAFETY DATA SHEET (INFORMATION FORM FOR CHEMICALS DATA) . Premix Group. [Link]

-

Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION . 3M. [Link]

-

Safety Data Sheet: Methyl benzoate . Chemos GmbH & Co.KG. [Link]

-

Methyl 2-hydroxy benzoate (YMDB01370) . Yeast Metabolome Database. [Link]

-

Methyl benzoate - Wikipedia . Wikipedia. [Link]

-

Synthesis of Methyl benzoate with reaction mechanism . YouTube. [Link]

-

Synthesis of 2-propoxy-5-methylbenzoic acid . National Bureau of Standards. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst . ResearchGate. [Link]

Sources

- 1. Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate [drugs.ncats.io]

- 2. fishersci.ca [fishersci.ca]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. home.miracosta.edu [home.miracosta.edu]

- 8. chemos.de [chemos.de]

- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. m.youtube.com [m.youtube.com]

Stability of Alpha-Keto Aldehyde Groups in Salicylate Derivatives

Executive Summary

The incorporation of alpha-keto aldehyde (glyoxal) moieties into salicylate scaffolds presents a high-reward, high-risk strategy in drug discovery. While this functional group serves as a potent electrophilic "warhead" for covalent inhibition (targeting arginine or cysteine residues), it introduces significant stability challenges.

This guide provides a mechanistic analysis of the instability inherent to 2-hydroxyphenylglyoxal (salicylglyoxal) derivatives. Unlike simple phenylglyoxals, salicylate derivatives possess an ortho-phenolic hydroxyl group that facilitates unique intramolecular degradation pathways. The core stability threat is not merely hydration, but an irreversible Intramolecular Cannizzaro rearrangement that converts the reactive warhead into an inert alpha-hydroxy acid (mandelic acid derivative).

Chemical Nature & Reactivity Profile

The Electrophilic Warhead

The alpha-keto aldehyde group contains two adjacent carbonyls with a potent dipole-dipole repulsion, making the terminal aldehyde carbon highly electrophilic. In aqueous media, this group exists in a dynamic equilibrium dominated by the gem-diol (hydrate) form.

-

Key Insight: The hydrate is often the "resting state," while the anhydrous ketone is the "reactive state."

-

Salicylate Specificity: The electron-donating nature of the ortho-hydroxyl group (via resonance) slightly reduces the electrophilicity of the ketone compared to a nitro-substituted phenylglyoxal, but the proximity of the phenol introduces intramolecular trapping.

The Equilibrium Landscape

In salicylate derivatives, the equilibrium is tripartite. The molecule oscillates between:

-

Open Form: The reactive alpha-keto aldehyde.[1]

-

Hydrate: The gem-diol formed by water addition.

-

Cyclic Hemiacetal (Lactol): Formed by the intramolecular attack of the phenolic oxygen on the aldehyde or ketone carbonyl.

Figure 1: The dynamic equilibrium of salicylate alpha-keto aldehydes. Note that while hydration and cyclization are reversible, the Cannizzaro rearrangement is an irreversible sink.

Mechanisms of Instability

The Primary Threat: Intramolecular Cannizzaro Rearrangement

The most critical degradation pathway for 2-hydroxyphenylglyoxals is the Intramolecular Cannizzaro reaction (also known as the glyoxalase-like reaction).

Mechanism:

-

Activation: A hydroxide ion (or general base) attacks the aldehyde hydrate anion.

-

Hydride Shift: A 1,2-hydride shift occurs from the aldehyde carbon to the adjacent ketone carbon.

-

Result: The alpha-keto aldehyde rearranges into an alpha-hydroxy carboxylic acid (2-hydroxymandelic acid).

This reaction is base-catalyzed and effectively destroys the electrophilic warhead, rendering the molecule biologically inert against its target.

Figure 2: Mechanistic flow of the Intramolecular Cannizzaro rearrangement. This pathway is accelerated at pH > 7.

Oxidative Decarboxylation

In the presence of oxidants (or even atmospheric oxygen over prolonged periods), the alpha-keto aldehyde bond can cleave, converting the salicylate derivative into salicylic acid or phthalic acid derivatives. This is often catalyzed by trace transition metals.

Experimental Protocols

Synthesis via SeO₂ Oxidation

The most reliable route to these derivatives is the Riley oxidation of the corresponding acetophenone.

Protocol:

-

Reagents: 2-Hydroxyacetophenone (1 eq), Selenium Dioxide (SeO₂, 1.1 eq).

-

Solvent: 1,4-Dioxane (wet, 4% water content is critical to prevent polymer formation).

-

Conditions: Reflux for 4–6 hours. Monitor by TLC (disappearance of ketone).[2]

-

Purification: Decant from black Se⁰ precipitate. Concentrate. Do not distill (risk of polymerization). Purify via column chromatography on silica gel (acidified with 1% acetic acid) or recrystallize from toluene/hexane.

Stability Assay (HPLC)

To quantify the half-life of the alpha-keto aldehyde group under physiological conditions:

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Incubation: Dilute to 100 µM in Phosphate Buffer (pH 7.4) and Acetate Buffer (pH 5.0).

-

Timepoints: Inject at t=0, 1h, 4h, 12h, 24h.

-

Detection: Monitor at 254 nm (aromatic) and 300-350 nm (n->pi* of ketone).

-

Analysis: Look for the emergence of the mandelic acid peak (elutes earlier on Reverse Phase C18 due to the carboxylate).

Critical Note: Do not use Tris or Glycine buffers. The primary amines in these buffers will form Schiff bases (imines) with the aldehyde, creating false degradation data.

Stabilization Strategies

| Strategy | Mechanism | Implementation |

| Acidic pH Storage | Suppresses the base-catalyzed Cannizzaro rearrangement. | Store solutions at pH 4–5 using Acetate or Citrate buffers. |

| Acetal Protection | "Locks" the aldehyde as a dimethyl acetal. | Synthesize the dimethyl acetal form; deprotect in situ with dilute HCl if needed. |

| Lyophilization | Removes water to prevent hydration and subsequent rearrangement. | Store as a dry powder at -20°C under Argon. |

| Steric Shielding | Bulky groups at the ortho-position (next to the ketone) slow nucleophilic attack. | Introduce substituents at the 3-position of the salicylate ring if SAR permits. |

References

-

Mechanisms of Hydration: Nucleophilic Addition of Water - Hydration. Chemistry LibreTexts.

-

Cannizzaro Rearrangement: Internal Cannizzaro reaction of phenylglyoxal. Chemistry Stack Exchange.

-

Reactivity with Arginine: Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines. PubMed.

-

Hemiacetal Formation: Hemiacetal - Wikipedia.

-

Synthesis via Oxidation: Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation. RSC Chemical Communications.[3]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles from Methyl 5-glyoxyloylsalicylate

Abstract

Methyl 5-glyoxyloylsalicylate is a uniquely functionalized aromatic compound, presenting a powerful scaffold for the synthesis of a diverse array of heterocyclic systems. Its structure, featuring vicinal phenolic hydroxyl, ester, aldehyde, and ketone moieties, offers multiple points for chemical modification, making it an exemplary starting material for constructing complex molecules. This guide provides an in-depth exploration of synthetic strategies to leverage this versatile precursor, focusing on the preparation of coumarins, chromones, and other advanced heterocyclic frameworks through multi-component reactions. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying mechanistic principles to empower rational experimental design and troubleshooting.

The Strategic Value of Methyl 5-glyoxyloylsalicylate in Heterocyclic Chemistry

The pursuit of novel heterocyclic compounds remains a cornerstone of modern drug discovery and materials science.[1] Heterocycles form the core of a vast number of pharmaceuticals and natural products.[2][3] Methyl 5-glyoxyloylsalicylate emerges as a "privileged" starting material due to the convergence of multiple reactive functional groups within a single, readily accessible molecule.

The inherent reactivity of this precursor is governed by:

-

A Phenolic Hydroxyl Group: A nucleophilic center for cyclization reactions and a handle for etherification.

-

An Aryl Ester (Methyl Salicylate Core): Can be hydrolyzed or participate in transesterification.

-

A Glyoxyloyl Moiety (α-Keto-Aldehyde): A highly electrophilic 1,2-dicarbonyl system, primed for condensation reactions with a variety of nucleophiles.

This unique combination allows for sequential or one-pot cascade reactions to build fused ring systems with a high degree of molecular complexity and diversity.[2][4]

Synthesis of Substituted Coumarin Scaffolds via Knoevenagel Condensation

Causality of the Reaction: The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The base deprotonates the active methylene compound to generate a potent carbon nucleophile (a carbanion). This nucleophile then attacks the electrophilic aldehyde carbon of the glyoxyloyl group. The subsequent steps involve a Knoevenagel-type dehydration followed by an intramolecular transesterification/lactonization, driven by the proximate phenolic hydroxyl group, to form the thermodynamically stable coumarin ring.

Workflow for Coumarin Synthesis

Caption: Knoevenagel condensation pathway for coumarin synthesis.

Protocol 1: Synthesis of Methyl 3-cyano-2-oxo-2H-chromene-6-carboxylate

This protocol details the synthesis of a cyano-substituted coumarin using malononitrile as the active methylene compound.

Materials:

-

Methyl 5-glyoxyloylsalicylate

-

Malononitrile

-

Piperidine

-

Ethanol (Absolute)

-

Hydrochloric Acid (2M)

-

Standard glassware for reflux and filtration

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Methyl 5-glyoxyloylsalicylate (10 mmol, 2.10 g) and malononitrile (10 mmol, 0.66 g) in 40 mL of absolute ethanol.

-

Catalyst Addition: Add 3-4 drops of piperidine to the solution. The addition of a base catalyst is critical for the deprotonation of malononitrile, initiating the condensation.[6]

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

-

Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add the mixture to 100 mL of ice-cold water to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 15 mL) and then with distilled water.

-

Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the pure coumarin derivative as a crystalline solid.

Data Summary: Knoevenagel Condensation Variants

| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |

| Malononitrile | Piperidine | Ethanol | 2-3 | 85-95 |

| Ethyl Cyanoacetate | Piperidine | Ethanol | 3-4 | 80-90 |

| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | 6-8 | 65-75 |

| Ethyl Acetoacetate | p-TsOH | Toluene | 5-7 | 70-80 |

Yields are representative and may vary based on reaction scale and purification efficiency.

Synthesis of Chromone Derivatives

Chromones (4H-chromen-4-ones) are isomers of coumarins and are also privileged scaffolds in medicinal chemistry, found in many therapeutic agents.[8][9] Synthesizing chromones from Methyl 5-glyoxyloylsalicylate requires a different strategic approach that favors the formation of the γ-pyrone ring over the α-pyrone (coumarin) ring. This often involves an initial reaction to form a 1,3-dicarbonyl intermediate, which then undergoes an acid-catalyzed intramolecular cyclization (Baker-Venkataraman rearrangement followed by cyclization, or similar pathways).

Causality of the Reaction: The key is to transform the glyoxyloyl group into a system that mimics the precursor for a standard chromone synthesis (like the Kostanecki–Robinson reaction).[9] A common strategy involves reacting the aldehyde with a suitable nucleophile and then cyclizing under acidic conditions. For example, reaction with an enolate followed by acid-catalyzed dehydration and cyclization can yield the chromone core. Polyphosphoric acid (PPA) is often used as both a catalyst and a dehydrating agent in such cyclizations.[8]

Workflow for Chromone Synthesis

Caption: General pathway for acid-catalyzed chromone synthesis.

Protocol 2: Synthesis of Methyl 4-oxo-4H-chromene-6-carboxylate

This protocol outlines a potential two-step, one-pot procedure for chromone formation.

Materials:

-

Methyl 5-glyoxyloylsalicylate

-

Acetophenone

-

Sodium Ethoxide (or other strong base)

-

Polyphosphoric Acid (PPA)

-

Toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Intermediate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 5-glyoxyloylsalicylate (10 mmol, 2.10 g) and acetophenone (11 mmol, 1.32 g) in 50 mL of dry toluene.

-

Base-Catalyzed Condensation: Cool the solution to 0 °C and slowly add a solution of sodium ethoxide (12 mmol) in ethanol. Stir at room temperature for 4-6 hours. This step aims to form the 1,3-dicarbonyl intermediate via a Claisen-Schmidt-type condensation.

-

Solvent Removal: After the initial condensation, carefully remove the toluene and ethanol under reduced pressure.

-

Cyclization: To the crude intermediate, add polyphosphoric acid (approx. 20 g). Heat the viscous mixture to 80-100 °C with vigorous mechanical stirring for 2-4 hours. The PPA acts as the acid catalyst and dehydrating agent to drive the ring closure.[8]

-

Work-up: Carefully pour the hot reaction mixture onto crushed ice (approx. 200 g) with stirring. The PPA will hydrolyze, and the product should precipitate.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization.

Advanced Scaffolds via Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single pot.[10][11] This strategy is highly efficient, minimizing waste and synthetic steps.[12] The multiple reactive sites of Methyl 5-glyoxyloylsalicylate make it an excellent substrate for designing novel MCRs to access diverse heterocyclic libraries.[2][4]

Causality and Design: An MCR can be designed to engage the aldehyde, the phenolic hydroxyl, and the ketone of the glyoxyloyl group in a controlled cascade. For instance, a three-component reaction with an amine and a C-H acid could lead to highly substituted dihydropyridine or fused pyrimidine derivatives. The reaction pathway is dictated by the sequence of bond formations, which can be controlled by catalysts and reaction conditions.

Protocol 3: One-Pot Synthesis of a Fused Dihydropyridine Derivative

This protocol describes a Hantzsch-like three-component reaction to synthesize a complex, fused heterocyclic system.

Materials:

-

Methyl 5-glyoxyloylsalicylate

-

Ethyl Acetoacetate

-

Ammonium Acetate

-

Acetic Acid (Glacial)

-

Ethanol

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine Methyl 5-glyoxyloylsalicylate (10 mmol, 2.10 g), ethyl acetoacetate (10 mmol, 1.30 g), and ammonium acetate (12 mmol, 0.92 g) in 50 mL of ethanol.

-

Catalysis: Add 1 mL of glacial acetic acid to catalyze the reaction.

-

Reaction: Heat the mixture to reflux for 8-12 hours. The reaction involves an initial Knoevenagel condensation between the glyoxyloylsalicylate and ethyl acetoacetate, followed by the formation of an enamine with ammonia (from ammonium acetate), and a final cyclizing condensation to form the dihydropyridine ring fused to the salicylate core.

-

Work-up and Isolation: Cool the reaction mixture. The product often precipitates upon cooling or after partial removal of the solvent under reduced pressure. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent like acetonitrile or ethanol to obtain the purified product.

Diversity of MCR Products

By systematically changing the components in the MCR, a wide variety of scaffolds can be generated from the same precursor.

| Component 1 | Component 2 | Component 3 | Resulting Heterocycle Core |

| Methyl 5-glyoxyloylsalicylate | Ethyl Acetoacetate | Ammonium Acetate | Dihydropyridine |

| Methyl 5-glyoxyloylsalicylate | Malononitrile | Aniline | Fused Aminopyridine |

| Methyl 5-glyoxyloylsalicylate | Dimedone | Ammonium Acetate | Acridine derivative |

| Methyl 5-glyoxyloylsalicylate | Urea/Thiourea | N/A (self-condensation) | Pyrimidine/Thione derivative |

References

- Joshi, S. & Chudasama, U. Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemistry - Section A. [URL not available]

-

El-Sawy, E. R., et al. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS during the last ten Years. Academia.edu. Available at: [Link].

- Wessjohann, L. A., et al. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Molecular Diversity.

-

Toma, S., et al. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. Available at: [Link].

-

Benny, P., et al. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry. Available at: [Link].

- Dömling, A. Multi-Component Reactions in Heterocyclic Chemistry. In book: Multicomponent Reactions.

- Toda, F., & Tanaka, K. Solvent-Free Coumarin Synthesis. Journal of the Chemical Society, Perkin Transactions 1.

-

Jia, C., et al. Palladium-Catalyzed Intramolecular Hydroarylation of Alkynoates and Alkynanilides to Coumarins and Quinolones. Journal of Organic Chemistry. Available at: [Link].

-

Salem, M. A., et al. An overview on synthetic strategies to coumarins. Synthetic Communications. Available at: [Link].

-

Orru, R. V. A. Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. Available at: [Link].

-

de la Torre, G., et al. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link].

-

Rani, P. Multicomponent synthesis of heterocyclic compounds. Semantic Scholar. Available at: [Link].

-

Lipson, V., et al. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link].

-

Mamedov, V. A. Arylglyoxals in Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link].

-

Challener, C. Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology. Available at: [Link].

- Knochel, P. Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 5. (PDF) An overview on synthetic strategies to coumarins [academia.edu]

- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 8. (PDF) SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS during the last ten Years [academia.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pharmtech.com [pharmtech.com]

Condensation reaction of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate with diamines

Application Note & Protocols

Topic: Condensation Reaction of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate with Diamines for the Synthesis of Bio-active Heterocyclic Scaffolds

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the condensation reaction between Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate and various diamines. This reaction is a cornerstone for the synthesis of quinoxaline and benzodiazepine derivatives, which are privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This guide details the underlying reaction mechanisms, provides step-by-step experimental protocols, outlines strategies for optimization, and presents methods for product characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocols for their specific synthetic targets.

Introduction and Scientific Context

The fusion of a benzene ring with a pyrazine ring forms the quinoxaline core, a heterocyclic system of significant interest in pharmaceutical development.[1] Quinoxaline derivatives are known to exhibit a vast array of pharmacological activities and are key components in a variety of therapeutic agents and even organic light-emitting devices.[1][2][3] The classical and most direct route to these valuable scaffolds is the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[4][5]

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate is a highly functionalized 1,2-dicarbonyl synthon. Its α-ketoester moiety provides the electrophilic centers necessary for condensation, while the salicylate backbone offers additional points for functionalization or can influence the electronic properties and reactivity of the molecule. The reaction with diamines, particularly o-phenylenediamines, provides a facile entry into complex polycyclic heteroaromatic systems. Understanding and mastering this reaction allows for the systematic generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Reaction Mechanism: From Reactants to Heterocycles

The condensation of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate with a 1,2-diamine (e.g., o-phenylenediamine) proceeds through a well-established multi-step mechanism involving nucleophilic attack, imine formation (Schiff base), and subsequent intramolecular cyclization followed by dehydration.

Mechanism Steps:

-

Initial Nucleophilic Attack: One of the amino groups of the diamine performs a nucleophilic attack on one of the carbonyl carbons of the α-ketoester. The ketone carbonyl is generally more electrophilic and sterically accessible than the ester carbonyl.

-

Carbinolamine Formation: This attack forms a transient hemiaminal (carbinolamine) intermediate.

-

Dehydration to Mono-imine: The carbinolamine readily dehydrates, often facilitated by a mild acid catalyst, to form a mono-imine (Schiff base) intermediate.

-

Intramolecular Cyclization: The second, free amino group then attacks the remaining carbonyl carbon in an intramolecular fashion. This is the key ring-closing step.

-

Second Carbinolamine and Dehydration: A second carbinolamine intermediate is formed, which subsequently loses a molecule of water to yield the final, stable aromatic quinoxaline ring system.

This sequence ensures the regioselective formation of the heterocyclic product. The use of an acid catalyst (e.g., acetic acid, trifluoroacetic acid) is common to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the dehydration steps.[6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. researchgate.net [researchgate.net]

- 4. mtieat.org [mtieat.org]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives Using Methyl 5-glyoxyloylsalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] Their structural framework, consisting of a benzene ring fused to a pyrazine ring, serves as a versatile scaffold for the development of therapeutic agents.[3] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties.[2][3][4][5] The diverse biological activities are attributed to the ability of the quinoxaline ring system to interact with various biological targets.[2][5][6] The pursuit of novel and more potent therapeutic agents has led to extensive research into the synthesis and functionalization of quinoxaline derivatives.[2][6]

Precursor Rationale: The Utility of Methyl 5-glyoxyloylsalicylate

The synthesis of quinoxaline derivatives most commonly involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[6][7][8] Methyl 5-glyoxyloylsalicylate is an exemplary precursor in this regard, as it incorporates two key reactive carbonyl functionalities. Its α-ketoester moiety provides the necessary electrophilic centers for the cyclocondensation reaction with o-phenylenediamines. The reaction proceeds through a well-established addition-elimination mechanism, where the amino groups of the diamine attack the carbonyl carbons, followed by the elimination of water to form the stable aromatic quinoxaline ring.[9][10]

Reaction Mechanism and Synthesis Workflow

The fundamental reaction involves the cyclocondensation of methyl 5-glyoxyloylsalicylate with a substituted o-phenylenediamine. The reaction is typically carried out in a suitable solvent, often with acid or base catalysis to facilitate the reaction.[11] The general mechanism involves the initial formation of a mono-imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the quinoxaline derivative.[9]

Caption: A generalized workflow from synthesis to biological evaluation.

Detailed Experimental Protocol: Synthesis of Methyl 2-(3-methylquinoxalin-2-yl)-5-hydroxybenzoate

This protocol details the synthesis of a representative quinoxaline derivative using methyl 5-glyoxyloylsalicylate and 3-methyl-1,2-phenylenediamine.

Materials and Equipment:

-

Methyl 5-glyoxyloylsalicylate (1 equivalent)

-

3-methyl-1,2-phenylenediamine (1 equivalent)

-

Ethanol (or Glacial Acetic Acid)

-